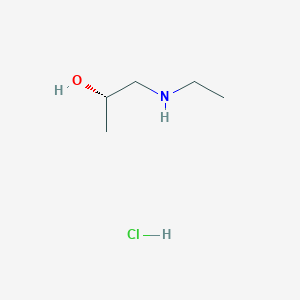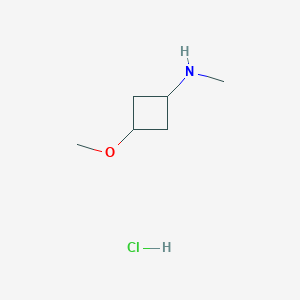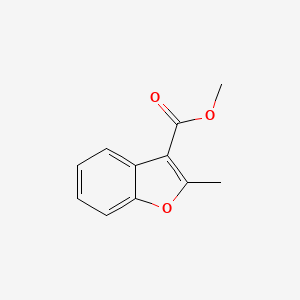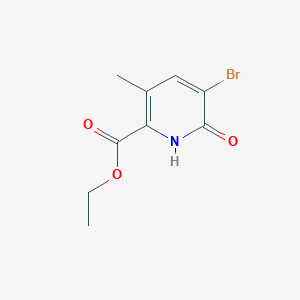
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Übersicht
Beschreibung
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO3 . It is also known as 2-Pyridinecarboxylic acid, 5-bromo-1,6-dihydro-3-methyl-6-oxo-, ethyl ester .
Physical And Chemical Properties Analysis
This compound is reported to have a molecular weight of 244.09 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
- A study detailed the synthesis and characterization of similar compounds, emphasizing the process parameters and conditions for optimal yield, purity, and structural determination, highlighting the importance of precise synthetic techniques in chemical research (Huang Bi-rong, 2013).
- Research into the synthesis of complex heterocyclic compounds often involves the use of bromo and hydroxy-functionalized intermediates, demonstrating the relevance of such compounds in medicinal chemistry and drug design (Karcı & Karcı, 2012).
2. Biological Activities and Applications
- Compounds structurally similar to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate have shown significant biological activities, such as antimicrobial and anti-inflammatory properties, suggesting potential applications in therapeutic and pharmacological fields (E. S. Al-Abdullah et al., 2014).
- A study on bromophenol derivatives, which are structurally related to this compound, revealed potent inhibitory effects on specific enzymes, indicating potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's (M. Boztaş et al., 2019).
3. Antioxidant Properties
- Bromophenol derivatives from marine sources have exhibited strong antioxidant activities, which could be significant for food preservation and pharmaceuticals to combat oxidative stress-related diseases (Ke-kai Li et al., 2012).
4. Material Science and Molecular Studies
- Detailed structural and molecular studies on similar bromo and hydroxy-functionalized compounds provide insights into their chemical behavior, molecular interactions, and properties, which are crucial in material science and molecular engineering (Da-Yun Luo et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGIJOPAJQRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=O)N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)
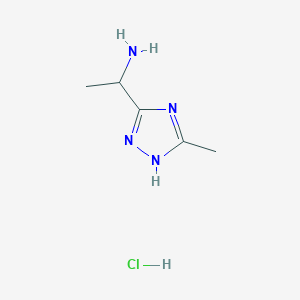
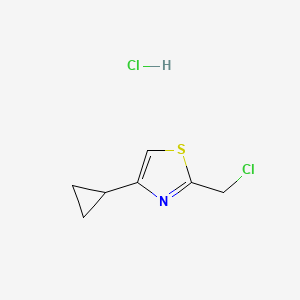
![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)

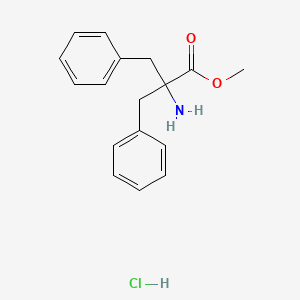
![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)

